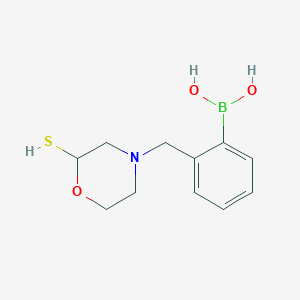
(2-(Thiomorpholinomethyl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Thiomorpholinomethyl)phenyl)boronic acid: is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . This compound is known for its unique structure, which includes a boronic acid moiety, a phenyl ring, and a thiomorpholine group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with thiomorpholine under specific conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the desired boronic acid . The reaction conditions often involve the use of solvents like diethyl ether or ethanol and may require specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: While detailed industrial production methods for (2-(Thiomorpholinomethyl)phenyl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: (2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield boronic esters .
Aplicaciones Científicas De Investigación
Medicine: The presence of the thiomorpholine group in the compound makes it a potential candidate for drug discovery and development. It can serve as a starting material for synthesizing novel drug candidates targeting various therapeutic areas.
Mecanismo De Acción
The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in studying protein-protein interactions and in medicinal chemistry. The boronic acid moiety interacts with specific molecular targets, facilitating the formation of stable complexes that can be analyzed for various research purposes.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
(4-(Thiomorpholinomethyl)phenyl)boronic acid: A similar compound with the thiomorpholine group attached at a different position on the phenyl ring.
Uniqueness: (2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the specific positioning of the thiomorpholine group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and functionalization .
Propiedades
Fórmula molecular |
C11H16BNO3S |
|---|---|
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2 |
Clave InChI |
XUIZUYSAVLZFQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
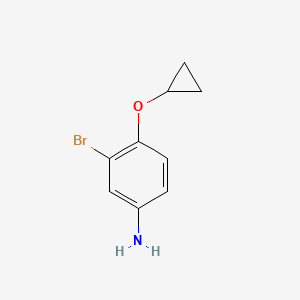
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
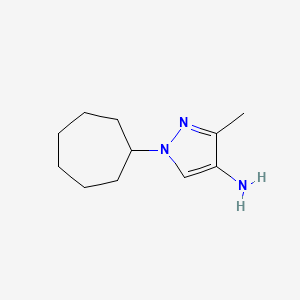
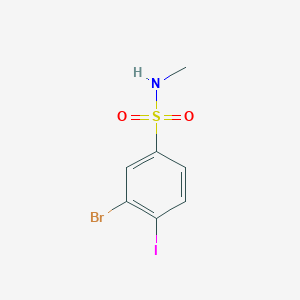
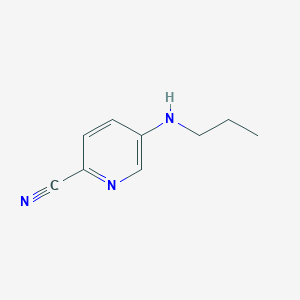
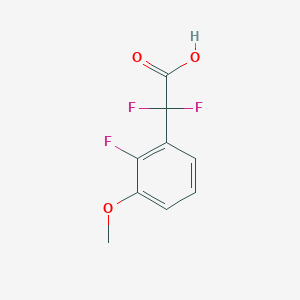
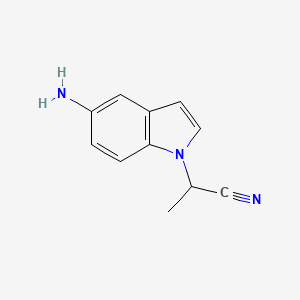
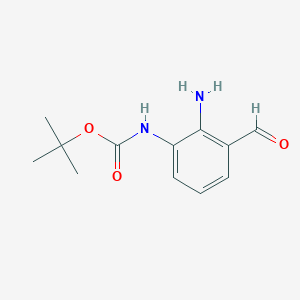
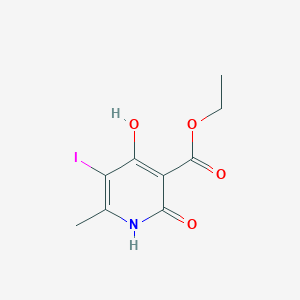
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
